Einecs 300-308-8
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs over 100,000 chemicals marketed in the EU between 1971 and 1981. However, standardized methods for comparing EINECS chemicals—such as structural similarity analysis, toxicity prediction via QSAR (Quantitative Structure-Activity Relationship) models, and applicability domain assessments—enable systematic evaluations against analogs .
Properties
CAS No. |
25214-18-0 |
|---|---|
Molecular Formula |
C12H26O9 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
ethane-1,2-diol;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C6H10O4.C4H10O3.C2H6O2/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2 |
InChI Key |
DJRMKXPWIGWFFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)O.C(COCCO)O |
Related CAS |
25214-18-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 300-308-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
Einecs 300-308-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of Einecs 300-308-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
EINECS chemicals are often compared using Tanimoto similarity indices based on 2D molecular fingerprints (e.g., PubChem fingerprints). Compounds with ≥70% similarity are considered analogs for read-across predictions. For instance, in a study comparing 1,387 REACH Annex VI chemicals with 33,000 EINECS substances, a small subset of labeled compounds covered >20× more unlabeled EINECS entries, demonstrating the power of structural similarity networks .
Table 1: Key Parameters for Comparing EINECS 300-308-8 with Analogs
| Parameter | This compound | Compound A (Analog 1) | Compound B (Analog 2) |
|---|---|---|---|
| Tanimoto Similarity (%) | N/A | 82 | 75 |
| Molecular Weight (g/mol) | Confidential | 250–300 | 280–320 |
| logP (Octanol-Water) | Confidential | 2.1–2.5 | 1.8–2.2 |
| Toxicity (LC50, mg/L) | Confidential | 12.4 | 18.6 |
Note: Hypothetical data derived from QSAR models and structural clustering trends .
Toxicity Prediction via QSAR Models
QSAR models trained on labeled datasets (e.g., REACH Annex VI) predict acute toxicity for EINECS compounds using descriptors like hydrophobicity (logP) and electrophilicity. For example:
- Chlorinated alkanes and organothiophosphates in EINECS showed strong correlations between in vitro assays and in vivo fish toxicity, validated by QSARs with R² > 0.85 .
- Substituted mononitrobenzenes exhibited logP-dependent toxicity thresholds, enabling advisory tools for hazard classification .
Table 2: QSAR Model Performance for EINECS Chemical Classes
| Chemical Class | Organism | R² | Applicability Domain Coverage (%) |
|---|---|---|---|
| Chlorinated Alkanes | Fish | 0.87 | 89 |
| Organothiophosphates | Daphnids | 0.79 | 76 |
| Mononitrobenzenes | Algae | 0.82 | 81 |
Applicability Domain and Overfitting Risks
A critical challenge in comparing EINECS chemicals lies in ensuring model applicability domains. Studies highlight that overreliance on congeneric series (structurally similar compounds) risks overfitting, whereas diverse training sets improve robustness. For example:
- Multivariate descriptor spaces and D-optimal design algorithms ensure coverage of underrepresented molecular scaffolds .
- RASAR (Read-Across Structure-Activity Relationships) models leverage network effects, where 1,387 labeled chemicals provide analogs for 33,000 EINECS entries, reducing reliance on animal testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
